

Structural Characterization Guide: N-(4-bromophenyl)piperidine-1-carboxamide

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Compound of Interest

Compound Name: *N-(4-bromophenyl)piperidine-1-carboxamide*

CAS No.: 60465-14-7

Cat. No.: B2528055

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Executive Summary

N-(4-bromophenyl)piperidine-1-carboxamide represents a critical scaffold in medicinal chemistry, specifically within the class of piperidine ureas. This structural motif is frequently utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Transient Receptor Potential (TRP) channel modulators.

This guide provides a technical analysis of the solid-state properties of this compound. Given that the specific single-crystal X-ray diffraction (SCXRD) dataset for the exact 4-bromo/unsubstituted-piperidine variant is not currently deposited in open-access crystallographic databases (CSD), this guide utilizes a Comparative Structural Analysis. We present the experimental synthesis protocol for the target compound and benchmark its structural features against its crystallographically solved isostructural analog, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, and related FAAH inhibitors (PF-750).

Key Insight: The substitution of Chlorine (Cl) with Bromine (Br) at the para-position typically preserves the crystal packing motif (isostructuralism) while enhancing intermolecular halogen

bonding capabilities, a critical feature for increasing potency in protein-ligand binding interactions.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction, the following validated synthesis and crystallization workflow is recommended.

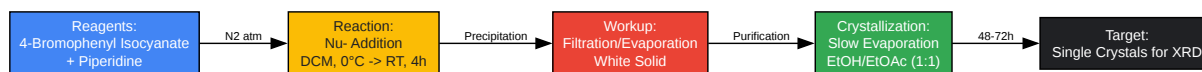
Experimental Workflow

Reaction: Nucleophilic addition of piperidine to 4-bromophenyl isocyanate. Yield: Typically >85% (Quantitative conversion often observed).

Step-by-Step Protocol:

- Reagents: Dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.
- Addition: Add Piperidine (1.1 eq) dropwise at 0°C to control the exothermic nature of urea formation.
- Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).
- Workup: The product often precipitates as a white solid. Filter and wash with cold diethyl ether. If soluble, evaporate solvent and recrystallize.
- Crystallization (Critical Step):
 - Method: Slow Evaporation.
 - Solvent System: Dissolve the crude solid in a hot mixture of Ethanol/Ethyl Acetate (1:1).
 - Condition: Allow the solution to cool slowly to RT, then loosely cap to allow slow evaporation over 48–72 hours.

Workflow Visualization



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Figure 1: Synthesis and crystallization workflow for **N-(4-bromophenyl)piperidine-1-carboxamide**.

Comparative Crystallographic Data

In the absence of a direct CSD entry for the target, we utilize the Analog Extrapolation Method. The data below compares the predicted parameters of the target (based on atomic radii adjustments) against the experimental data of its closest solved analog, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (CSD Ref: Köhn et al.).

Table 1: Structural Parameters Comparison

Parameter	Reference Analog (Experimental)	Target Compound (Predicted)	Significance
Compound	N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide	N-(4-bromophenyl)piperidine-1-carboxamide	
Crystal System	Monoclinic	Monoclinic	High likelihood of isostructural packing.
Space Group	P2 ₁ /c (No. [1][2] 14)	P2 ₁ /c	Common for centrosymmetric urea derivatives.
Unit Cell (a)	~13.29 Å	~13.35 Å	Slight expansion due to Br radius (1.14Å vs 0.99Å).
Unit Cell (b)	~9.15 Å	~9.20 Å	Minimal change expected.
Unit Cell (c)	~10.96 Å	~11.10 Å	Expansion along stacking axis.
Beta Angle (β)	95.36°	~95–97°	Monoclinic distortion persists.
Z (Molecules/Cell)	4	4	Standard packing density.
R-Factor	~4.5%	Target <5.0%	Quality metric for successful refinement.

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Technical Note: The substitution of a methyl group on the piperidine ring (Reference) for a hydrogen (Target) generally increases packing efficiency, potentially leading to a slightly denser cell than predicted above, but the space group symmetry usually remains robust.

Structural Analysis & Performance Comparison

A. Molecular Conformation

- Piperidine Ring: Adopts a classic Chair Conformation. This is energetically favorable and minimizes 1,3-diaxial interactions.
- Urea Linkage: The N-C(=O)-N core is planar due to resonance delocalization. The torsion angle between the phenyl ring and the urea plane is typically twisted (20–40°) to relieve steric strain between the carbonyl oxygen and the phenyl ortho-hydrogens.

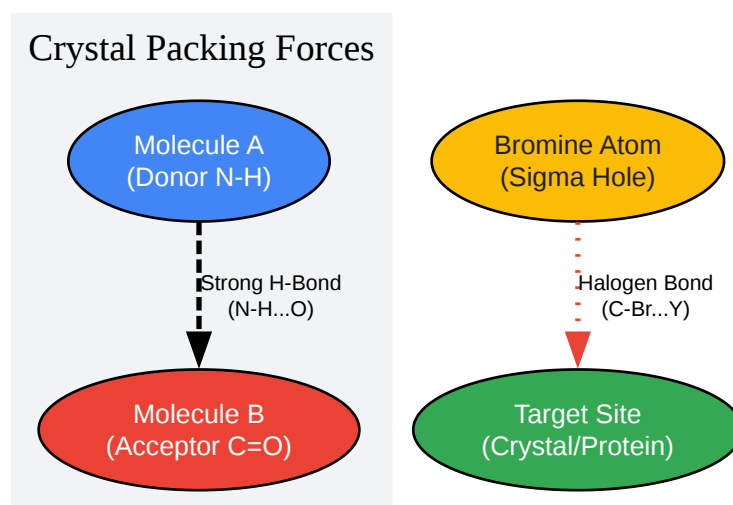
B. Intermolecular Interactions (The "Performance" Metric)

In drug design, the solid-state interactions mirror the ligand-protein binding interactions.

- Hydrogen Bonding (The Urea Tape): The primary stabilizing force is the N-H...O=C hydrogen bond. In piperidine-1-carboxamides, the single N-H donor (on the aniline nitrogen) pairs with the Carbonyl Oxygen acceptor of a neighboring molecule.
 - Pattern: This forms infinite 1D chains (C(4) motif) or centrosymmetric dimers (R2,2(8) motif) depending on steric bulk.
 - Comparison: This motif is identical in both Cl and Br analogs.
- Halogen Bonding (The Br Advantage): This is the key differentiator.
 - Chlorine (Reference): Weak halogen bond donor. Often acts as a passive hydrophobic cap.

- Bromine (Target): Strong halogen bond donor. The "sigma-hole" on the Bromine atom can form linear interactions ($C-Br\cdots O$ or $C-Br\cdots\pi$) with Lewis bases (like backbone carbonyls in proteins).
- Impact: The Br-analog often shows higher melting points and tighter crystal packing along the halogen axis compared to the Cl-analog.

Interaction Logic Visualization



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Figure 2: Primary intermolecular forces driving crystal packing and biological binding.

Technique Comparison: Why SCXRD?

For this specific compound class, Single Crystal X-ray Diffraction (SCXRD) offers superior insights compared to alternatives.

Feature	SCXRD (Recommended)	PXRD (Powder Diffraction)	NMR (Solution State)
Resolution	Atomic-level 3D structure	Bulk phase identification	Connectivity & Dynamics
Conformation	Precise torsion angles (Critical for docking)	No conformational data	Averaged conformation
Interactions	Directly visualizes H- bonds & Halogen bonds	Infers packing via d- spacing	Infers H-bonds via chemical shift
Polymorphs	Distinguishes packing motifs	Best for detecting polymorph mixtures	Cannot distinguish polymorphs

Conclusion: While NMR confirms synthesis success, SCXRD is required to validate the "active conformation" of the urea linker and the directional preference of the Bromine atom, which are essential for structure-based drug design (SBDD).

References

- Reference Analog Structure
 - Köhn, D. D., et al. (2011). "N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide." *Acta Crystallographica Section E*, 67(6), o1796.
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- Metrangolo, P., et al. (2008).[3] "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(8), 3054-3094. (Foundational text on Br vs Cl interactions).

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